5-(2-Chlorophenyl)furan-2-carboxamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-(2-chlorophenyl)furan-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO2/c12-8-4-2-1-3-7(8)9-5-6-10(15-9)11(13)14/h1-6H,(H2,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOTVXDLPEPZGRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)C(=O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80424624 | |
| Record name | 5-(2-chlorophenyl)furan-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80424624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61941-95-5 | |
| Record name | 5-(2-chlorophenyl)furan-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80424624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations
Synthesis of the 5-(2-Chlorophenyl)furan Core
The central heterocyclic framework, a furan (B31954) ring substituted at the C-5 position with a 2-chlorophenyl group, can be assembled through various methods. These strategies focus on either building the furan ring with the substituent already in place or adding the substituent to a pre-formed furan ring.
Classic methods for furan synthesis, while not always directly applied for this specific compound, form the foundation of furan chemistry. These include:
Paal-Knorr Furan Synthesis: This involves the acid-catalyzed cyclization of a 1,4-dicarbonyl compound. For the synthesis of a 2,5-disubstituted furan, a suitably substituted hexane-1,4-dione would be required.
Feist-Benary Furan Synthesis: This reaction involves the base-catalyzed reaction of an α-halo ketone with a β-dicarbonyl compound.
Meerwein Arylation: The reaction of furan with a diazonium salt can be used to introduce an aryl group. pensoft.net For the target molecule, this would involve the reaction of furan or a furan-2-carboxylic acid derivative with the diazonium salt generated from 2-chloroaniline. pensoft.net This method has been successfully used to synthesize various 5-arylfuran-2-carboxylic acids. pensoft.net
In many practical syntheses, the starting material is a commercially available furan derivative, such as furfural (B47365) or 2-furoic acid, which is then further functionalized. orgsyn.orgwikipedia.orgorgsyn.org
The most prevalent and versatile methods for forging the C-C bond between the furan and the 2-chlorophenyl ring are palladium-catalyzed cross-coupling reactions. sigmaaldrich.comresearchgate.net These reactions offer high efficiency and functional group tolerance. sigmaaldrich.com
Suzuki-Miyaura Coupling: This is a widely used reaction that couples an organoboron compound with an organohalide. sigmaaldrich.com For this synthesis, two primary routes are feasible:
Reaction of a 5-halofuran derivative (e.g., 5-bromofuran-2-carboxylic acid) with 2-chlorophenylboronic acid.
Reaction of furan-2-boronic acid or its ester with a dihalobenzene such as 1-bromo-2-chlorobenzene (B145985).
Stille Coupling: This involves the coupling of an organotin compound with an organohalide. For instance, 5-(tributylstannyl)furan-2-carboxylate could be coupled with 1-bromo-2-chlorobenzene in the presence of a palladium catalyst.
Heck Coupling: While less common for this specific transformation, the Heck reaction can form C-C bonds by reacting an alkene with an aryl halide. sigmaaldrich.com
These modern coupling strategies are often preferred due to their mild reaction conditions and broad applicability. sigmaaldrich.comyoutube.com
Formation of the Carboxamide Linkage at the Furan C-2 Position
Once the precursor, 5-(2-chlorophenyl)furan-2-carboxylic acid, is obtained, the next crucial step is the formation of the amide bond. This can be achieved through several reliable methods, ranging from common, straightforward reactions to more sophisticated coupling techniques.
The most direct route to the carboxamide is the reaction of an activated carboxylic acid derivative with ammonia (B1221849).
From Acyl Chlorides: The carboxylic acid is first converted to the more reactive acyl chloride, typically using thionyl chloride (SOCl₂) or oxalyl chloride. tandfonline.com The resulting 5-(2-chlorophenyl)furan-2-carbonyl chloride is then treated with ammonia to yield the primary amide. This method is robust and widely employed.
Using Coupling Reagents: Reagents like 1,1'-carbonyldiimidazole (B1668759) (CDI) can be used to activate the carboxylic acid in situ. nih.gov The activated intermediate then reacts with ammonia to form the carboxamide. This approach avoids the need to isolate the often-sensitive acyl chloride. nih.gov
For more complex substrates or when seeking to avoid harsh conditions, a variety of advanced peptide coupling reagents can be employed. While detailed examples for the specific synthesis of 5-(2-chlorophenyl)furan-2-carboxamide are not extensively documented, these reagents are standard tools in organic synthesis for forming amide bonds. They work by generating highly reactive activated esters or similar species in situ, which then react smoothly with an amine source.
Table 1: Examples of Advanced Coupling Reagents
| Reagent Class | Examples | Activator/Additive |
| Carbodiimides | DCC, EDC | HOBt, HOAt |
| Phosphonium Salts | BOP, PyBOP, HBTU, HATU | HOBt, HOAt |
| Uronium Salts | TBTU, HCTU | - |
These methods are particularly valuable in the synthesis of N-substituted derivatives where steric hindrance or sensitive functional groups might be a concern.
Derivatization Strategies for N-Substituted 5-(2-Chlorophenyl)furan-2-carboxamides
The synthesis of N-substituted analogs follows the same principles as the formation of the primary amide, but utilizes a primary or secondary amine instead of ammonia. This approach allows for the introduction of a wide variety of substituents on the amide nitrogen, enabling the exploration of structure-activity relationships.
The general synthetic scheme involves reacting the activated 5-(2-chlorophenyl)furan-2-carboxylic acid (e.g., the acyl chloride) or the acid itself in the presence of a coupling reagent, with the desired amine.
Reaction with Substituted Amines: A diverse library of amides can be created by varying the amine component. For example, reacting 5-(2-chlorophenyl)furan-2-carbonyl chloride with different anilines, benzylamines, or aliphatic amines would yield the corresponding N-substituted amides.
Synthesis of Semicarbazides: More complex derivatives, such as N-benzoyl-N'-[5-(2'-chlorophenyl)-2-furoyl] semicarbazides, have been synthesized. mdpi.com This involves reacting a 5-(substituted phenyl)-2-furoyl hydrazine (B178648) with a substituted benzoyl isocyanate. mdpi.com
Multi-component Reactions: In some cases, multi-component strategies can be employed to build complexity in a single step, though this is less common for simple N-alkylation.
These derivatization strategies are crucial for medicinal chemistry and materials science, where fine-tuning of molecular properties is essential. The synthesis of various substituted furan-2-carboxamides has been reported, highlighting the modularity of this synthetic approach. nih.govnih.gov
Synthesis of Diverse Amide Derivatives through N-Alkylation and N-Arylation
The primary amide group of this compound is a key site for introducing structural diversity through N-alkylation and N-arylation, leading to secondary and tertiary amide derivatives.
N-Alkylation: The synthesis of N-alkylated derivatives can be achieved through several established methods. A common approach involves the reaction of a precursor, 5-(2-chlorophenyl)furan-2-carbonyl chloride, with a desired primary or secondary amine. This method is widely used for preparing various N-substituted furan-2-carboxamides. For instance, studies on analogous structures, such as 5-aryl-furan derivatives, have demonstrated the successful acylation of amines like morpholine (B109124) to yield the corresponding tertiary amides. pensoft.net
Another relevant strategy involves the modification of a pre-formed heterocyclic system attached to the furan ring. In a study on 5-(4-chlorophenyl)furan derivatives, a precursor containing a pyrazole (B372694) ring was first synthesized. This intermediate, 2-Chloro-1-(5-(5-(4-chlorophenyl)furan-2-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethan-1-one, was then reacted with various secondary amines, such as dimethylamine (B145610) or morpholine, to yield the corresponding N-alkylated amide products. nih.gov This highlights a modular approach where the N-alkyl group is introduced in the final steps of the synthesis.
The table below illustrates examples of N-alkylation on a related 5-(4-chlorophenyl)furan precursor, demonstrating the versatility of this transformation.
| Reactant Amine | Resulting N-Substituent | Product Name Snippet | Reference |
|---|---|---|---|
| Morpholine | -CH₂C(=O)N(CH₂)₄O | ...-2-morpholinoethan-1-one | nih.gov |
| Dimethylamine | -CH₂C(=O)N(CH₃)₂ | ...-2-(dimethylamino)ethan-1-one | nih.gov |
| Piperazine | -CH₂C(=O)N(CH₂)₄NH | ...-2-(piperazin-1-yl)ethan-1-one | nih.gov |
N-Arylation: The direct N-arylation of the primary amide is a more challenging transformation but can be accomplished using modern catalytic systems. Gold-catalyzed methods, for example, have been developed for the chemoselective N-arylation of carboxamides, even within complex molecules like unprotected peptides. nju.edu.cn Such a method could theoretically be applied to this compound, reacting it with various aryl iodides in the presence of a gold catalyst and a silver salt promoter to yield N-aryl derivatives. nju.edu.cn
Functionalization of the Chlorophenyl Ring and Furan System
Beyond the amide group, the aromatic and heteroaromatic rings of the molecule offer significant opportunities for functionalization to modulate its properties.
Functionalization of the Chlorophenyl Ring: The chlorine substituent on the phenyl ring serves as a handle for transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a premier method for this purpose, enabling the formation of new carbon-carbon bonds. libretexts.orguwindsor.ca By reacting this compound with a variety of aryl or heteroaryl boronic acids under palladium catalysis, the chlorine atom can be substituted to create biaryl structures. researchgate.netresearchgate.net While aryl chlorides are less reactive than corresponding bromides or iodides, successful coupling can be achieved using specialized catalyst systems, often employing bulky, electron-rich phosphine (B1218219) ligands and suitable bases. libretexts.org
The table below shows examples of Suzuki-Miyaura coupling on a related N-(4-bromophenyl)furan-2-carboxamide scaffold, which illustrates the principle that can be extended to the chlorophenyl ring of the target compound.
| Aryl Boronic Acid | Resulting Aryl Substituent | Yield (%) | Reference |
|---|---|---|---|
| Phenylboronic acid | Phenyl | 83 | researchgate.net |
| 4-Methylphenylboronic acid | 4-Methylphenyl | 79 | researchgate.net |
| 4-Methoxyphenylboronic acid | 4-Methoxyphenyl | 75 | researchgate.net |
| 3-Nitrophenylboronic acid | 3-Nitrophenyl | 61 | researchgate.net |
Functionalization of the Furan System: The furan ring is also amenable to modification, primarily through C-H functionalization or electrophilic substitution. Palladium-catalyzed direct C-H arylation is a powerful tool for this purpose. For instance, methodologies using a directing group, such as an 8-aminoquinoline (B160924) (AQ) amide, have been developed to selectively functionalize the C-H bond at the C3-position of benzofuran-2-carboxamides. mdpi.com A similar strategy could be envisioned for this compound, where the primary amide is first converted to an N-(quinolin-8-yl)amide to direct a palladium catalyst to the C3 or C4 position of the furan ring.
Alternatively, direct α-arylation of furan rings at the C5 position has been achieved via aerobic oxidative coupling with boronic acids. acs.org Since the C5 position in the target molecule is already occupied, this type of reactivity would need to be directed towards the remaining C3 or C4 positions, which represents a significant synthetic challenge.
Chemo- and Regioselectivity Considerations in Synthesis
When performing chemical transformations on a molecule with multiple potential reaction sites, such as this compound, chemo- and regioselectivity are of paramount importance.
Cheoselectivity: This refers to the selective reaction of one functional group in the presence of others. For example, in a Suzuki coupling reaction, the conditions must be optimized to favor the reaction at the C-Cl bond of the chlorophenyl ring without affecting other parts of the molecule. Similarly, when performing N-alkylation on a primary amide, conditions must be chosen to avoid unintended reactions on the furan or chlorophenyl rings. The use of chemoselective catalytic systems, such as the gold catalysts for N-arylation of amides over other nucleophilic groups, is a key strategy to address this challenge. nju.edu.cn
Regioselectivity: This concerns the specific position at which a reaction occurs.
On the Furan Ring: The furan ring has two unsubstituted C-H bonds at positions 3 and 4. Directing group strategies, as mentioned with the 8-aminoquinoline group, are crucial for achieving high regioselectivity in C-H functionalization, favoring one position over the other. mdpi.com Without such a directing influence, electrophilic substitution reactions would likely yield a mixture of products.
On the Chlorophenyl Ring: The chlorophenyl ring also has multiple C-H bonds available for functionalization. The electronic effects of the chloro-substituent and the furan-2-carboxamide group would direct incoming electrophiles, but often with limited regiocontrol, leading to isomeric mixtures.
In Cross-Coupling Reactions: In molecules with multiple halogen atoms, regioselectivity is often dictated by the relative reactivity of the carbon-halogen bonds (C-I > C-Br > C-Cl). rsc.org If this compound were further halogenated (e.g., with bromine or iodine), a Suzuki coupling could be selectively performed at the more reactive C-Br or C-I bond while leaving the C-Cl bond intact. rsc.org
Achieving desired selectivity often depends on a careful choice of catalysts, directing groups, solvents, and other reaction conditions, a principle that has been demonstrated in the synthesis of various complex heterocyclic systems. urfu.ru
Biological Activity Spectrum and Pharmacological Relevance
Broad-Spectrum Biological Activities Associated with Furan-2-carboxamide Derivatives
Furan-2-carboxamide derivatives are recognized for their diverse biological activities, making them attractive candidates for drug discovery. amazonaws.comijabbr.com The inherent properties of the furan (B31954) nucleus, combined with the versatility of the carboxamide group for chemical modification, allow for the synthesis of a vast library of compounds with varied and potent pharmacological effects. nih.govresearchgate.net
The antimicrobial potential of furan-2-carboxamide derivatives is well-documented, with numerous studies reporting their efficacy against a range of pathogenic microorganisms, including bacteria, fungi, and mycobacteria. nih.govbenthamdirect.com
Several studies have highlighted the antibacterial activity of furan-2-carboxamide derivatives against both Gram-positive and Gram-negative bacteria. For instance, a series of carbamothioyl-furan-2-carboxamide derivatives demonstrated significant inhibition against various bacterial strains. nih.gov One particular derivative containing a 2,4-dinitrophenyl group showed notable inhibition zones ranging from 9 to 17 mm and Minimum Inhibitory Concentrations (MICs) between 150.7 and 295 µg/mL. nih.gov Another study found that certain furan-2-carboxamide derivatives with a 2,4-dinitrophenylhydrazone moiety were most active against E. Coli. benthamdirect.comeurekaselect.com The lipophilicity conferred by aromatic moieties in these derivatives is thought to facilitate penetration through the bacterial cell wall, contributing to their antibacterial action. nih.gov
In a different study, a diversity-oriented collection of furan-2-carboxamides was synthesized and evaluated for their antibiofilm activity against Pseudomonas aeruginosa. researchgate.netnih.gov Specific carbohydrazide and triazole derivatives showed significant antibiofilm properties, with one compound achieving 58% inhibition. researchgate.netnih.gov These active compounds were also found to reduce virulence factors such as pyocyanin and proteases. researchgate.netnih.gov
| Derivative Class | Bacterial Strain(s) | Activity | Reference |
| Carbamothioyl-furan-2-carboxamides | General bacterial strains | Significant inhibition | nih.gov |
| 2,4-dinitrophenyl-furan-2-carboxamides | General bacterial strains | Inhibition zones: 9-17 mm; MICs: 150.7-295 µg/mL | nih.gov |
| Furan-2-carboxamide carbohydrazides/triazoles | Pseudomonas aeruginosa | Significant antibiofilm activity (up to 58% inhibition) | researchgate.netnih.gov |
| 2,4-dinitrophenylhydrazone-furan-2-carboxamides | E. Coli | Most active among tested derivatives | benthamdirect.comeurekaselect.com |
Furan-2-carboxamide derivatives have also demonstrated significant antifungal activity against various fungal strains. nih.gov In one study, all tested carbamothioyl-furan-2-carboxamide derivatives showed significant activity against all tested fungal strains. nih.gov The antifungal potential of these compounds was noted to be more prominent than their antibacterial activities. nih.gov Another study reported that a novel series of 5-arylfuran-2-carboxamide derivatives were effective against Candida species. nih.gov Specifically, N-benzyl-5-(3,4-dichlorophenyl)furan-2-carboxamide was the most active, with MIC values ranging from 0.062 to 0.125 mg/mL against C. glabrata and 0.125 to 0.250 mg/mL against C. parapsilosis. nih.gov This compound was found to affect the cell membrane integrity of C. albicans. nih.gov
| Derivative | Fungal Strain(s) | MIC (mg/mL) | Reference |
| Carbamothioyl-furan-2-carboxamides | General fungal strains | Significant activity | nih.gov |
| N-benzyl-5-(3,4-dichlorophenyl)furan-2-carboxamide | C. glabrata | 0.062–0.125 | nih.gov |
| N-benzyl-5-(3,4-dichlorophenyl)furan-2-carboxamide | C. parapsilosis | 0.125–0.250 | nih.gov |
Furan and its derivatives are known to possess anti-inflammatory properties. ijabbr.comnih.gov These compounds can exert their effects through various mechanisms, including the suppression of inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2), and by scavenging free radicals. nih.gov For instance, natural derivatives of benzofuran have been shown to significantly inhibit the production of NO in lipopolysaccharide-stimulated macrophages without causing significant cytotoxicity. nih.gov Ailanthoidol, a natural furan derivative, was identified as a potent anti-inflammatory agent. nih.gov The antioxidant activity of the furan ring is believed to contribute significantly to the anti-inflammatory properties of these compounds. nih.gov
The anticancer and antitumor potential of furan-2-carboxamide derivatives has been a significant area of research. amazonaws.comnih.govjst.go.jp These compounds have demonstrated cytotoxic effects against various cancer cell lines. amazonaws.comnih.gov A study on carbamothioyl-furan-2-carboxamide derivatives revealed significant anticancer activity against HepG2 (liver), Huh-7 (liver), and MCF-7 (breast) human cancer cell lines. nih.govnih.gov One derivative, p-tolylcarbamothioyl)furan-2-carboxamide, showed the highest activity against hepatocellular carcinoma, with a cell viability of 33.29% at a concentration of 20 μg/mL. nih.govnih.gov
Another study focused on novel furan pyridine derivatives, which were screened for their anti-tumor activities on esophageal cancer cell lines (KYSE70 and KYSE150). mdpi.com Several compounds exhibited significant anti-tumor activity, with one compound demonstrating a 99% inhibition of cell growth at a concentration of 20.00 µg/mL. mdpi.com Furthermore, a series of 5-chlorobenzofuran-2-carboxamides were developed as apoptotic anticancer derivatives, with some exhibiting excellent antiproliferative activity against tumor cells. mdpi.com
| Derivative Class/Compound | Cancer Cell Line(s) | Activity | Reference |
| Carbamothioyl-furan-2-carboxamides | HepG2, Huh-7, MCF-7 | Significant anticancer activity | nih.govnih.gov |
| p-tolylcarbamothioyl)furan-2-carboxamide | Hepatocellular carcinoma | Cell viability of 33.29% at 20 μg/mL | nih.govnih.gov |
| Furan pyridine derivatives | KYSE70, KYSE150 | Up to 99% inhibition of cell growth at 20.00 µg/mL | mdpi.com |
| 5-chlorobenzofuran-2-carboxamides | Tumor cells | Excellent antiproliferative activity | mdpi.com |
Mechanistic Elucidation and Molecular Interactions
Identification of Relevant Biological Targets and Signaling Pathways
Research into the broader class of 5-aryl-furan-2-carboxamides has identified several potential biological targets. These discoveries offer valuable insights into the possible mechanisms of 5-(2-Chlorophenyl)furan-2-carboxamide.
One significant area of investigation for this class of compounds is their role as urotensin-II receptor antagonists . A series of 5-aryl-furan-2-carboxamide derivatives have been synthesized and evaluated for their potential to treat cardiovascular diseases by blocking this receptor. nih.govmdpi.com The urotensin-II receptor is a G protein-coupled receptor that, when activated by its ligand urotensin-II, mediates vasoconstriction and plays a role in various cardiovascular pathologies.
Another potential target is the N-methyl-D-aspartate (NMDA) receptor . Derivatives of (R)-3-(5-furanyl)carboxamido-2-aminopropanoic acid have been designed as agonists at the glycine (B1666218) binding site of the NMDA receptor, with some showing selectivity for specific GluN2 subunits. nih.gov The NMDA receptor is a crucial ionotropic glutamate (B1630785) receptor involved in synaptic plasticity and neurotransmission.
In the context of antimicrobial activity, the LasR receptor in Pseudomonas aeruginosa has been proposed as a plausible target for furan-2-carboxamide derivatives. nih.gov LasR is a key transcriptional regulator in the quorum-sensing system of this bacterium, controlling the expression of virulence factors and biofilm formation. By antagonizing LasR, these compounds can disrupt bacterial communication and pathogenesis. nih.govnih.gov
Furthermore, some furan-based derivatives have been found to inhibit tubulin polymerization . mdpi.com Tubulin is the protein subunit of microtubules, which are essential for cell division, motility, and intracellular transport. Inhibition of tubulin polymerization can lead to cell cycle arrest and apoptosis, making it a key target for anticancer drugs.
Other identified targets for related furan-containing compounds include urease , a bacterial enzyme involved in nitrogen metabolism and a virulence factor in some pathogenic bacteria, and the SARS-CoV-2 main protease (Mpro) , an essential enzyme for viral replication. semanticscholar.orgnih.gov
Molecular Recognition and Ligand-Target Binding Affinity Studies
While specific binding affinity data for this compound is not available, studies on related compounds provide examples of the types of assays used and the data they generate.
Enzyme inhibition assays are crucial for determining the potency of a compound against a specific enzyme target. The half-maximal inhibitory concentration (IC₅₀) is a common metric used to quantify this.
Table 1: Enzyme Inhibition by Furan-2-Carboxamide Derivatives
| Compound/Derivative | Target Enzyme | IC₅₀ (µM) | Reference |
|---|---|---|---|
| F8-S43 | SARS-CoV-2 Mpro | 10.76 | nih.gov |
| F8-B6 | SARS-CoV-2 Mpro | 1.57 | nih.gov |
| F8-B22 | SARS-CoV-2 Mpro | 1.55 | nih.gov |
| 1-phenyl-3-[5-(2',5'-dichlorophenyl)-2-furyl]-2-propen-1-one | Urease | 16.13 | semanticscholar.org |
| 1-phenyl-3-[5-(2'-chlorophenyl)-2-furyl]-2-propen-1-one | Urease | 18.75 | semanticscholar.org |
Receptor binding assays are used to measure the affinity of a ligand for its receptor. The half-maximal inhibitory concentration (IC₅₀) in competitive binding assays indicates how effectively a compound displaces a known radioligand.
Table 2: Receptor Binding Affinity of a 5-Aryl-Furan-2-Carboxamide Derivative
| Compound/Derivative | Receptor | IC₅₀ (nM) | Reference |
|---|---|---|---|
| 3,4-difluorophenyl analog (1y) | Urotensin-II Receptor | 6 | nih.gov |
Cellular and Subcellular Mechanisms of Action
The cellular and subcellular effects of this compound are likely linked to its interactions with the biological targets mentioned above. For instance, if it acts as a tubulin polymerization inhibitor, it would be expected to disrupt the microtubule network within cells.
Studies on related furan (B31954) derivatives have demonstrated specific cellular effects. For example, certain furan-based compounds have been shown to induce apoptosis and cause cell cycle arrest at the G2/M phase in cancer cell lines. mdpi.com This is consistent with the mechanism of tubulin inhibition. The apoptotic process was further suggested to be initiated through the intrinsic mitochondrial pathway, as evidenced by changes in the levels of p53, Bax, and Bcl-2 proteins. mdpi.com
In the context of immune responses, a related furan compound, 5-hydroxymethylfurfural (B1680220) (5-HMF), was found to induce anaphylactoid reactions in vitro. nih.gov This was associated with mast cell degranulation and the upregulation of phosphorylation of proteins such as Lyn, Syk, p38, and JNK. nih.gov
In Vitro and Ex Vivo Validation of Proposed Mechanistic Hypotheses
The validation of a proposed mechanism of action is a critical step in drug discovery and development. This is typically achieved through a series of in vitro and ex vivo experiments.
For example, in the study of furan-2-carboxamides as antibiofilm agents, the hypothesis that they target the LasR receptor was supported by molecular docking studies which showed a favorable binding mode within the LasR active site. nih.govnih.gov Furthermore, the treatment of P. aeruginosa with active furan-2-carboxamides led to a reduction in the production of virulence factors that are regulated by the LasR quorum-sensing system, providing functional validation of the proposed mechanism. nih.gov
In the investigation of furan-based derivatives as anticancer agents, the proposed mechanism of tubulin polymerization inhibition was validated by demonstrating that the compounds caused cell cycle arrest at the G2/M phase, a hallmark of microtubule-disrupting agents. mdpi.com
While these examples provide a framework for how the mechanisms of this compound could be validated, specific studies on this compound are needed to confirm its precise molecular interactions and cellular effects.
Structure Activity Relationship Sar Investigations
Influence of the 2-Chlorophenyl Moiety on Biological Potency and Selectivity
The 5-aryl substituent on the furan (B31954) ring is a critical determinant of the biological activity of furan-2-carboxamide derivatives. The specific placement and nature of substituents on this phenyl ring can drastically alter potency and selectivity for various biological targets, including receptors and enzymes.
Systematic investigations into a series of 5-aryl-furan-2-carboxamides have demonstrated the significant impact of the phenyl ring's substitution pattern. For instance, in the context of urotensin-II (UT) receptor antagonists, the presence and position of halogen atoms on the 5-phenyl ring are crucial. A systematic study of various aryl ring substituents at the C-5 position led to the discovery that a 3,4-difluorophenyl analog was a highly potent UT antagonist with an IC50 value of 6 nM. nih.gov This suggests that electron-withdrawing groups at the meta and para positions of the phenyl ring can enhance potency.
While the parent compound of this article features a 2-chloro substituent, related research on other furan-2-carboxamide series provides further insight. In studies on carbamothioyl-furan-2-carboxamide derivatives as potential anticancer agents, the nature of the substituent on a phenyl ring attached to the amide moiety was shown to dictate activity. nih.gov For example, a p-tolyl group led to high activity against hepatocellular carcinoma. nih.gov Although this substitution is on the amide side of the molecule, it highlights the sensitivity of these scaffolds to the electronic and steric properties of aryl substituents.
The positional isomerism of the chloro group also plays a role in the molecule's electronic distribution, which can affect its interaction with biological targets. nih.gov The 2-chloro substitution, as seen in the primary compound of interest, creates a specific steric and electronic profile compared to 3-chloro or 4-chloro analogues, influencing how the molecule fits into a binding pocket and interacts with key residues.
| Compound Analogue (Substitution on 5-Phenyl Ring) | Target | Measured Activity (IC50) | Reference |
| 3,4-difluorophenyl | Urotensin-II Receptor | 6 nM | nih.gov |
| 4-bromophenyl | N/A (Synthetic Precursor) | N/A | nih.gov |
| 4-tolyl (on N-phenyl) | Anticancer (HepG2) | High | nih.gov |
Impact of Substitutions on the Furan Ring System
The furan ring itself is a key structural component, acting as a central scaffold. While many studies focus on substitutions at the 5-position (the phenyl ring) and the amide nitrogen, modifications to other positions on the furan ring or replacement of the furan ring can also modulate activity.
In the development of antibiofilm agents based on furan-2-carboxamides, researchers have noted the importance of exploring substitutions at various positions on the furan ring as a future direction for optimization. nih.gov Limited but informative studies have been conducted. For example, the introduction of a bromine atom at the 5-position of the furan ring (as in 5-bromofuran-2-carboxamide) has been used as a synthetic handle for introducing further diversity via cross-coupling reactions. nih.gov This approach allows for the creation of a wide array of 5-substituted furan derivatives for biological screening. researchgate.neteurekaselect.combenthamdirect.com
Role of Substituents on the Amide Nitrogen in Modulating Pharmacological Profiles
The substituent attached to the amide nitrogen (N-substituent) is perhaps the most varied position in the SAR studies of furan-2-carboxamides, offering a wide scope for modifying the pharmacological profile of the lead compound. These modifications can influence the molecule's solubility, lipophilicity, hydrogen bonding capacity, and steric interactions within a biological target.
Stereochemical Implications of Amide Side Chains
The introduction of chiral centers in the amide side chain can lead to stereoisomers with different biological activities. This is a common strategy in medicinal chemistry to improve potency and reduce off-target effects. While specific studies on the stereochemistry of 5-(2-Chlorophenyl)furan-2-carboxamide were not found, the principle is well-established for related compounds. For example, in the development of inhibitors for other targets, the specific stereochemistry of side chains is often found to be crucial for optimal binding. The three-dimensional arrangement of atoms can dictate whether a molecule fits correctly into a chiral binding site, such as those found in enzymes and receptors.
Electronic and Steric Effects of Amide N-Substituents
The electronic and steric properties of the N-substituents are paramount in determining the biological activity of furan-2-carboxamide derivatives.
In a series of furan-2-carboxamides designed as antibiofilm agents, a variety of linkers and terminal groups were attached to the amide nitrogen. nih.gov The studies revealed that:
Linker Type: N-acylcarbohydrazides and triazole rings as linkers generally resulted in better antibiofilm activity compared to a 1,4-diaminobenzene linker, which tended to decrease activity. nih.gov
Phenyl Ring Substituents: When the N-substituent was a phenyl ring, halogen substituents (e.g., fluorine) led to better biofilm inhibition. nih.gov Electron-donating groups like methyl or methoxy (B1213986) also showed similar positive effects. nih.gov
Bulky Groups: The introduction of bulky alkyl chains, such as a t-butyl group, was generally detrimental to activity, likely due to steric hindrance, although this effect was dependent on the specific series. nih.gov
In the context of anticancer agents, various N-substituents have been explored. The attachment of moieties like 2-aminobenzophenone (B122507) and 2-aminoanthraquinone (B85984) to the furan-2-carboxamide core has been investigated to target enzymes like Topoisomerase II. dergipark.org.tr In another study, carbamothioyl-furan-2-carboxamide derivatives were synthesized, where the N-substituent was a substituted phenylthiourea. nih.gov The anticancer activity of these compounds was found to be dependent on the substitution pattern on the phenyl ring. nih.gov
| N-Substituent Type/Linker | Phenyl Ring Substituent | Biological Target/Activity | SAR Observation | Reference |
| N-acylcarbohydrazide | Unsubstituted | Antibiofilm | Favorable linker | nih.gov |
| 1,2,3-Triazole | t-Butyl | Antibiofilm | Active, despite bulk | nih.gov |
| p-phenylenediamine | 4-Fluoro | Antibiofilm | Halogens improve activity | nih.gov |
| p-phenylenediamine | 4-Methoxy | Antibiofilm | Electron-donating groups are favorable | nih.gov |
| Carbamothioyl | 2,4-dinitrophenyl | Antimicrobial | Active against various strains | nih.gov |
Development of Quantitative Structure-Activity Relationship (QSAR) Models
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. For furan-carboxamide derivatives, QSAR studies have been employed to understand the physicochemical properties that govern their activity and to predict the potency of new, unsynthesized analogs.
Although a specific QSAR model for this compound was not identified in the reviewed literature, studies on related furan-containing compounds illustrate the methodology. For instance, a QSAR study on furan-3-carboxamides with antimicrobial activity used various physicochemical parameters to find a correlation with their biological effects. nih.gov Such models help in identifying key molecular descriptors that influence activity.
In another study on furanone derivatives as COX-2 inhibitors, a 2D QSAR model was developed that highlighted the importance of descriptors such as the retention index for six-membered rings and the polar surface area. researchgate.net A 3D-QSAR model using the k-Nearest Neighbor Molecular Field Analysis (kNN-MFA) approach was also built, which provided insights into the favorable steric and electronic fields for inhibitory activity. researchgate.net These models, once validated, can be powerful tools for the rational design of more potent and selective furan-carboxamide derivatives.
The general process for building a QSAR model involves:
Assembling a dataset of compounds with measured biological activity.
Calculating a wide range of molecular descriptors (e.g., steric, electronic, topological).
Using statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), to build a mathematical model that correlates the descriptors with activity.
Validating the model internally (e.g., using cross-validation) and externally (using a test set of compounds not used in model generation) to ensure its predictive power.
Such models can guide the synthesis of new derivatives by prioritizing compounds with a high predicted activity, thereby saving time and resources in the drug discovery process.
Computational Chemistry and in Silico Drug Discovery
Molecular Docking Simulations for Ligand-Protein Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). researchgate.net This method is crucial for understanding the potential mechanism of action of compounds like 5-(2-Chlorophenyl)furan-2-carboxamide. Studies on the broader class of 5-aryl-furan-2-carboxamides have demonstrated their potential to interact with various biological targets. mdpi.com For instance, related furan-2-carboxamide derivatives have been docked against targets such as the LasR protein in Pseudomonas aeruginosa, tubulin, and VEGFR-2, a key target in cancer therapy. mdpi.comnih.govnih.gov
Docking simulations predict how this compound might fit into the active site of a protein target. The process generates various possible binding poses and calculates a "docking score" or binding energy for each, which estimates the binding affinity. A lower binding energy generally suggests a more stable and favorable interaction. researchgate.net In studies of similar furan (B31954) derivatives, these scores are used to rank potential drug candidates. For example, docking studies on 5-(4-chlorophenyl)furan derivatives against tubulin showed significant binding affinities, comparable to known inhibitors like colchicine (B1669291). nih.gov The binding mode for furan-2-carboxamides often involves the furan core and carboxamide linker fitting deep within the receptor's binding cavity. nih.gov
Table 1: Example Binding Energies of Related Furan Derivatives with Protein Targets
| Compound Class | Protein Target | Example Binding Energy (kcal/mol) | Reference |
|---|---|---|---|
| N-Substituted-5-(4-chloroquinolin-2-yl)-1,3,4-thiadiazol-2-amine | COVID-19 Main Protease (6LU7) | -6.5 to -8.1 | nih.gov |
| 5-(4-chlorophenyl)furan derivatives | Tubulin (Colchicine Site) | Comparable to Colchicine | nih.gov |
This table presents data from related compounds to illustrate the application of docking simulations.
Beyond predicting binding energy, docking analyses identify specific amino acid residues within the protein's active site that interact with the ligand. These interactions are critical for stabilizing the ligand-protein complex. For the furan-2-carboxamide scaffold, key interactions typically include:
Hydrogen Bonds: The carboxamide group (-C(=O)NH-) is an excellent hydrogen bond donor and acceptor, often forming crucial hydrogen bonds with residues in the active site. nih.gov
Hydrophobic Interactions: The chlorophenyl and furan rings provide lipophilic surfaces that can engage in hydrophobic and van der Waals interactions with nonpolar amino acid residues.
Pi-Pi Stacking: The aromatic nature of both the furan and chlorophenyl rings allows for potential π-π stacking interactions with aromatic residues like Phenylalanine, Tyrosine, and Tryptophan in the binding pocket. nih.gov
In studies of related compounds targeting tubulin, derivatives were found to form hydrogen bonds and hydrophobic interactions within the colchicine binding site, explaining their potent inhibitory activity. nih.gov
Quantum Chemical Calculations
Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a deeper understanding of a molecule's electronic properties and conformational stability. rsc.orgresearchgate.net These calculations are fundamental to explaining the intrinsic reactivity and structural preferences of this compound.
The electronic structure of a molecule dictates its reactivity. Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to this analysis.
HOMO: Represents the orbital containing the most loosely held electrons and is associated with the molecule's ability to donate electrons. A higher HOMO energy (EHOMO) indicates a greater tendency to donate electrons. rsc.org
LUMO: Represents the lowest energy orbital that can accept electrons. A lower LUMO energy (ELUMO) suggests a greater ability to accept electrons.
HOMO-LUMO Gap (ΔE): The energy difference between HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical indicator of molecular stability and reactivity. A smaller gap implies that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. rsc.org
For furan derivatives, the distribution of these orbitals helps explain their chemical behavior. The electron-withdrawing chloro group on the phenyl ring and the electronic nature of the furan-carboxamide system significantly influence the HOMO-LUMO energies and their localization on the molecule.
Table 2: Illustrative Quantum Chemical Parameters for Furan Derivatives
| Parameter | Description | Significance |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Relates to electron-donating ability; higher values suggest stronger donation. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Relates to electron-accepting ability; lower values suggest stronger acceptance. |
| ΔE (HOMO-LUMO Gap) | Energy difference between LUMO and HOMO | Indicates chemical reactivity and stability; a smaller gap suggests higher reactivity. |
This table describes key parameters obtained from quantum chemical calculations on related furan structures. rsc.org
Molecules like this compound are not rigid; they can adopt various three-dimensional shapes or conformations. Conformational analysis uses quantum chemical calculations to determine the most stable conformations by calculating their relative energies. A key feature in this compound is the potential for rotation around the single bonds, particularly the amide C-N bond. mdpi.com This rotation can lead to different conformers (e.g., trans and cis isomers), which may have distinct biological activities. mdpi.com DFT calculations can predict the energy barriers for these rotations and identify the lowest-energy (most stable) conformation, which is likely the biologically relevant one. nih.gov
Prediction of Pharmacokinetic and Pharmacodynamic Parameters
In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a vital component of modern drug discovery, allowing for the early assessment of a compound's drug-like properties. jonuns.com Various computational models and software can predict these parameters for this compound based on its structure. Studies on analogous furan and carboxamide-containing compounds have shown that these predictions can effectively guide the selection of candidates with favorable pharmacokinetic profiles. nih.govresearchgate.net
These predictions often rely on established rules, such as Lipinski's Rule of Five, and more complex quantitative structure-activity relationship (QSAR) models. For example, in silico studies on furan-containing thiazole (B1198619) derivatives successfully validated their potential for good oral bioavailability. nih.gov Similarly, analyses of other carboxamide derivatives have been used to predict properties like aqueous solubility, blood-brain barrier penetration, and potential for toxicity. nih.govresearchgate.net
Table 3: Predicted Pharmacokinetic and Drug-Likeness Parameters (Based on In Silico Models for Analogous Compounds)
| Parameter | Description | Desired Range for Drug-Likeness |
|---|---|---|
| Molecular Weight (MW) | The mass of the molecule. | < 500 g/mol |
| LogP | The logarithm of the partition coefficient between octanol (B41247) and water; a measure of lipophilicity. | < 5 |
| Hydrogen Bond Donors | Number of N-H and O-H bonds. | < 5 |
| Hydrogen Bond Acceptors | Number of N and O atoms. | < 10 |
| Topological Polar Surface Area (TPSA) | Sum of surfaces of polar atoms; predicts drug transport properties. | < 140 Ų |
| Oral Bioavailability | The fraction of an administered dose of unchanged drug that reaches systemic circulation. | High |
| Blood-Brain Barrier (BBB) Permeability | Predicts whether the compound can cross the BBB to act on the central nervous system. | Varies based on target |
This table summarizes key ADMET parameters and their general significance in drug discovery, based on computational studies of related chemical series. nih.govjonuns.comnih.gov
In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Profiling
The journey of a drug through the body is a complex process governed by its pharmacokinetic properties, collectively known as ADMET. Predicting these properties computationally is a critical step in early-stage drug discovery to minimize the likelihood of late-stage failures. While specific experimental ADMET data for "this compound" is not publicly available, a standard in silico profile would assess a range of crucial parameters.
Such an analysis for furan-2-carboxamide derivatives typically involves evaluating their potential for oral absorption, distribution across biological barriers, metabolic stability, and routes of excretion. nih.gov Toxicity prediction is also a key component, flagging potential liabilities such as mutagenicity, carcinogenicity, or organ toxicity. Advanced computational models use a compound's structure to predict its interaction with metabolic enzymes, such as the Cytochrome P450 (CYP) family, and transporters, which are critical for drug metabolism and disposition.
A hypothetical in silico ADMET profile for "this compound" would be generated using various predictive models and software. The results would be presented in a table to provide a clear overview of its drug-like potential.
Table 1: Representative In Silico ADMET Profile
This table illustrates the types of parameters assessed during a computational ADMET evaluation for a compound like "this compound." The values presented are hypothetical examples based on typical screening outputs.
| ADMET Property | Parameter | Predicted Value/Classification | Significance |
| Absorption | Human Intestinal Absorption | High | Predicts good absorption from the gastrointestinal tract. |
| Caco-2 Permeability | Moderate to High | Suggests the ability to permeate the intestinal wall. | |
| Distribution | Blood-Brain Barrier (BBB) Permeability | Low | Indicates a lower likelihood of crossing into the central nervous system, which can be desirable to avoid CNS side effects. |
| Plasma Protein Binding | High (>90%) | Affects the free concentration of the drug available to exert its effect. | |
| Metabolism | CYP2D6 Inhibition | Non-inhibitor | Low risk of drug-drug interactions involving this major metabolic enzyme. |
| CYP3A4 Inhibition | Non-inhibitor | Low risk of drug-drug interactions involving another key metabolic enzyme. | |
| Excretion | Renal Organic Cation Transporter 2 (OCT2) Substrate | No | Predicts the primary route of excretion is not via this renal transporter. |
| Toxicity | AMES Mutagenicity | Non-mutagenic | Predicts a low likelihood of causing DNA mutations. |
| hERG Inhibition | Low Risk | Suggests a low potential for causing cardiac arrhythmia. |
Assessment of Drug-Likeness and Lead Optimization Metrics
"Drug-likeness" is a qualitative concept used to evaluate whether a compound possesses properties that would make it a likely orally active drug in humans. Several rule-based filters are employed to make this assessment, with Lipinski's Rule of Five being the most common. These rules establish relationships between physicochemical properties and pharmacokinetic outcomes.
For the structural isomer, "5-(3-Chlorophenyl)furan-2-carboxamide," publicly available computed data allows for an assessment against these key drug-likeness metrics. nih.gov These properties are fundamental for lead optimization, where chemists systematically modify a compound's structure to improve its ADMET profile and potency. nih.gov
The evaluation of these parameters indicates that the scaffold is a promising starting point for further development. The carboxamide linkage, for instance, provides opportunities for hydrogen bonding, which can enhance target affinity and pharmacokinetic properties. nih.gov
Table 2: Drug-Likeness and Physicochemical Properties
This table presents the calculated physicochemical properties for the related compound "5-(3-Chlorophenyl)furan-2-carboxamide" and evaluates them against Lipinski's Rule of Five. nih.gov
| Property | Value (for 5-(3-Chlorophenyl)furan-2-carboxamide) | Lipinski's Rule of Five Guideline | Compliance |
| Molecular Weight (MW) | 221.64 g/mol | ≤ 500 | Yes |
| LogP (Octanol-water partition coefficient) | 2.5 | ≤ 5 | Yes |
| Hydrogen Bond Donors (HBD) | 1 (from -CONH₂) | ≤ 5 | Yes |
| Hydrogen Bond Acceptors (HBA) | 2 (from C=O, furan O) | ≤ 10 | Yes |
| Overall Compliance | Passes all rules |
Virtual Screening Techniques for Analog Discovery
Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those structures that are most likely to bind to a drug target, typically a protein or enzyme. researchgate.net This method is instrumental in discovering novel analogs of a lead compound like "this compound." By using the known structure as a query, researchers can identify new molecules with potentially improved activity, selectivity, or pharmacokinetic properties. nih.gov
There are two primary approaches to virtual screening:
Structure-Based Virtual Screening (SBVS): If the three-dimensional structure of the biological target is known, SBVS can be employed. This involves docking candidate molecules from a database into the target's binding site and scoring their interactions. This technique can prioritize compounds with a higher probability of success in experimental testing. nih.gov For instance, furan-2-carboxamide moieties have been explored in the design of inhibitors for various targets, and docking studies have been crucial in guiding these efforts. mdpi.com
Ligand-Based Virtual Screening (LBVS): When the target's structure is unknown, LBVS can be used. This approach relies on the principle that molecules with similar structures are likely to have similar biological activities. Using "this compound" as a template, one could search for compounds with similar shapes, sizes, and pharmacophore features (e.g., hydrogen bond donors/acceptors, aromatic rings). A pharmacophore model can be developed based on the essential structural features of an active compound and used to screen databases for new molecules. nih.gov
The discovery of diverse furan-2-carboxamides with antibiofilm activity showcases how modifying the linkers and substituents of the central core can lead to more potent derivatives, a process often guided by computational screening. nih.gov
Advanced Structural Characterization
Spectroscopic Analysis for Elucidation of Molecular Architecture
Detailed spectroscopic analysis is fundamental to confirming the molecular structure of a synthesized compound. Techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide a comprehensive picture of the molecular framework and connectivity.
Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 5-(2-Chlorophenyl)furan-2-carboxamide, a full assignment using 1H, 13C, and two-dimensional NMR experiments (like COSY, HSQC, and HMBC) would be required for unambiguous structural confirmation.
Expected ¹H NMR Data: In a hypothetical spectrum, one would expect to see distinct signals for the furan (B31954) ring protons, the protons of the chlorophenyl ring, and the amide (-CONH₂) protons. The protons on the furan ring would likely appear as doublets, while the aromatic protons on the 2-chlorophenyl group would present a more complex multiplet pattern. The chemical shift and coupling constants would be crucial for confirming the substitution pattern.
Expected ¹³C NMR Data: The 13C NMR spectrum would show distinct signals for each of the 11 carbon atoms in the molecule, including the carbonyl carbon of the amide, and the carbons of the furan and chlorophenyl rings.
However, a search of scientific databases and literature did not yield any published papers containing experimental NMR data tables for this compound.
Infrared (IR) and Mass Spectrometry (MS) Techniques for Structural Confirmation
IR spectroscopy is used to identify the functional groups present in a molecule. For the title compound, characteristic absorption bands would be expected for the N-H stretching of the primary amide, the C=O (Amide I band) stretching, and the N-H bending (Amide II band). Aromatic and furan C-H and C=C stretching vibrations would also be present.
Mass spectrometry determines the molecular weight and can provide information about the structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition (C₁₁H₈ClNO₂).
Despite the theoretical expectations, specific experimental IR spectra and MS fragmentation data for this compound are not available in the reviewed literature.
X-ray Crystallography for Three-Dimensional Structure Determination
X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state, offering precise information on bond lengths, bond angles, and torsional angles. This technique is essential for understanding the molecule's conformation and how it interacts with its neighbors in the crystal lattice.
Analysis of Crystal Packing and Intermolecular Interactions
Should a crystal structure be determined, analysis of the packing arrangement would reveal key intermolecular interactions, such as hydrogen bonds formed by the amide group and potential halogen bonds or π-π stacking involving the aromatic and furan rings. These interactions are critical in governing the solid-state properties of the material. Studies on other furan derivatives show that C—H⋯O interactions are common packing motifs. nih.gov
Future Research Directions and Translational Perspectives
Rational Design and Synthesis of Next-Generation 5-(2-Chlorophenyl)furan-2-carboxamide Derivatives
The rational design of next-generation derivatives of this compound is a critical step toward optimizing its potential therapeutic or industrial applications. This process involves a deep understanding of structure-activity relationships (SAR), where systematic modifications to the parent molecule are made to enhance desired properties while minimizing undesirable ones.
Future synthetic strategies could focus on several key areas:
Modification of the Phenyl Ring: The 2-chloro substitution on the phenyl ring is a key feature. Future work could explore the impact of altering the position and nature of this substituent. For instance, moving the chlorine to the 3- or 4-position, or replacing it with other halogens (e.g., fluorine, bromine) or electron-withdrawing/donating groups, could significantly influence the molecule's electronic properties and binding affinities.
Substitution on the Furan (B31954) Ring: The furan ring itself offers opportunities for modification. Introducing substituents at the 3- and 4-positions could modulate the molecule's conformation and interaction with biological targets.
Derivatization of the Carboxamide Group: The amide functional group is a crucial site for modification. Synthesizing a library of N-substituted amides, including alkyl, aryl, and heterocyclic moieties, could lead to derivatives with improved potency, selectivity, and pharmacokinetic profiles. For example, the synthesis of related furan-2-carboxamide derivatives has been achieved by reacting furan-2-carbonyl chloride with various amines. nih.gov
A diversity-oriented synthesis approach could be employed to rapidly generate a wide range of analogs. nih.govresearchgate.net This strategy involves creating a library of compounds with diverse structural features, which can then be screened for various biological activities. For instance, a one-pot synthesis strategy has been successfully used to create a series of carbamothioyl-furan-2-carboxamide derivatives, yielding compounds with moderate to excellent yields (56–85%). nih.gov Similarly, other furan-carboxamide derivatives have been synthesized with yields ranging from 30-80%. researchgate.net
Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, will be instrumental in guiding the rational design process. These tools can predict how different structural modifications will affect the binding of the molecule to its target, thereby prioritizing the synthesis of the most promising candidates.
Exploration of Novel Therapeutic Targets and Indications
The furan-2-carboxamide scaffold is present in a variety of biologically active molecules, suggesting that this compound and its derivatives could have potential applications in treating a range of diseases. ijabbr.comutripoli.edu.ly
Anticancer Activity: Several studies have highlighted the anticancer potential of furan-based compounds. Derivatives of 5-(4-chlorophenyl)furan have been shown to inhibit tubulin polymerization, a key process in cell division, making them attractive targets for cancer therapy. nih.govnih.gov Specifically, certain pyrazoline and pyridine derivatives of 5-(4-chlorophenyl)furan demonstrated potent antitumor activity against leukemia cell lines, with some compounds being more potent than the established drug colchicine (B1669291). nih.govnih.gov These compounds were found to induce cell-cycle arrest at the G2/M phase and promote apoptosis. nih.govnih.gov Future research should investigate whether this compound or its derivatives exhibit similar mechanisms of action.
Antiviral Activity: Furan-carboxamide derivatives have been identified as novel inhibitors of the lethal H5N1 influenza A virus. researchgate.net Structure-activity relationship studies revealed that substitutions on the heterocyclic moiety significantly influenced their anti-influenza activity. researchgate.net This suggests that this compound could serve as a starting point for the development of new antiviral agents.
Other Potential Therapeutic Areas: The furan scaffold is associated with a broad spectrum of biological activities, including antibacterial, antifungal, anti-inflammatory, and diuretic properties. ijabbr.comutripoli.edu.lyresearchgate.net For example, some furan-2-carboxamides have shown antibiofilm activity against Pseudomonas aeruginosa by potentially targeting the LasR quorum-sensing receptor. nih.govresearchgate.net Additionally, other furan derivatives have been investigated as diuretics that target urea transporters. nih.gov Exploring the activity of this compound in these areas could uncover new therapeutic opportunities.
| Potential Therapeutic Target | Observed Activity in Related Furan Derivatives | Reference |
| Tubulin Polymerization | Inhibition of tubulin polymerization, leading to anticancer effects. | nih.govnih.gov |
| Influenza A H5N1 Virus | Potent inhibitors of the virus. | researchgate.net |
| Bacterial Biofilms | Inhibition of biofilm formation in P. aeruginosa. | nih.govresearchgate.net |
| Urea Transporters | Potential as orally available diuretics. | nih.gov |
Potential Contributions to Agrochemical Development
The carboxamide functional group is a common feature in many commercially successful pesticides. google.com This suggests that this compound and its derivatives could have potential applications in agriculture for pest control.
Research in this area could focus on evaluating the insecticidal, fungicidal, and herbicidal properties of this class of compounds. The development of carboxamide fungicides, for instance, has a long history, with compounds like benodanil and fenfuram being early examples. nih.gov More recent research has led to highly active fungicides with a broader spectrum of activity. nih.gov
Systematic screening of a library of this compound derivatives against a panel of common agricultural pests and pathogens would be a crucial first step. Structure-activity relationship studies could then be used to optimize the most promising leads, aiming to develop compounds with high efficacy, low environmental impact, and minimal toxicity to non-target organisms. The development of such compounds is essential for managing resistance in pest populations and ensuring food security. google.com
Emerging Applications in Materials Science and Broader Chemical Biology
Beyond medicine and agriculture, the unique properties of the furan ring and its derivatives open up possibilities for applications in materials science and chemical biology. slideshare.net Furan-based compounds have been used as intermediates for dyes, pigments, and specialty chemicals. slideshare.net
In materials science, furan derivatives can be used in the synthesis of polymers and resins. slideshare.net The reactivity of the furan ring allows for its incorporation into polymer backbones, potentially leading to materials with novel thermal, mechanical, or electronic properties. For example, tetrahydrofuran (THF), a related furan derivative, is widely used as a solvent in polymer science for applications like gel permeation chromatography and as an ingredient in PVC adhesives. slideshare.net
In the field of chemical biology, this compound derivatives could be developed as chemical probes to study biological processes. By attaching fluorescent tags or other reporter groups, these molecules could be used to visualize and investigate the function of their biological targets within cells.
Strategies for Advancing Preclinical Research and Development
Advancing this compound or its derivatives from initial discovery to a potential clinical or commercial product requires a robust preclinical development strategy. nih.gov A thorough understanding of the compound's physicochemical properties, such as solubility and permeability, is essential for designing effective formulations. nih.gov
Key steps in the preclinical development pipeline would include:
Lead Optimization: Based on initial screening data, medicinal chemistry efforts will focus on synthesizing analogs with improved potency, selectivity, and drug-like properties.
In Vitro and In Vivo Pharmacology: Comprehensive studies will be needed to characterize the mechanism of action and efficacy of lead compounds in relevant cellular and animal models of disease.
Pharmacokinetics and Toxicology: Detailed investigations into the absorption, distribution, metabolism, and excretion (ADME) properties of the compounds, as well as their potential toxicity, are crucial for assessing their safety profile.
A carefully planned preclinical program will be critical for identifying the most promising candidates for further development and for navigating the regulatory requirements for bringing a new product to market. nih.gov
Q & A
Q. What synthetic methodologies are recommended for preparing 5-(2-Chlorophenyl)furan-2-carboxamide?
The synthesis typically involves coupling a furan-2-carboxylic acid derivative with a substituted aniline. A common approach includes:
- Step 1: Activation of the furan-2-carboxylic acid using coupling agents like EDCI/HOBt or DCC to form an active ester intermediate.
- Step 2: Reaction with 2-chloroaniline under reflux in anhydrous solvents (e.g., DCM or THF) .
- Purification: Column chromatography or recrystallization to achieve >95% purity, confirmed via HPLC .
Q. How can the structural integrity of this compound be validated?
- Spectroscopic Analysis:
- X-ray Crystallography: Resolve crystal packing and bond angles (if single crystals are obtainable) .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
- Antimicrobial Activity: Use broth microdilution assays (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 µM .
Advanced Research Questions
Q. How do reaction conditions influence the yield of this compound?
- Catalyst Optimization: DMAP (4-dimethylaminopyridine) improves coupling efficiency by 15–20% compared to base-free conditions .
- Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance solubility but may require lower temperatures (0–5°C) to minimize side reactions .
- Data Contradictions: Conflicting reports on optimal stoichiometry (1:1 vs. 1:2 acid/amine ratio) suggest iterative DOE (Design of Experiments) is necessary .
Q. What computational tools can predict the compound’s interaction with biological targets?
Q. How can structural analogs resolve contradictions in reported biological activity?
- Substituent Effects: Compare 2-chlorophenyl vs. 4-chlorophenyl derivatives; the ortho-substituent may sterically hinder target binding, reducing potency .
- Case Study: Nitazoxanide analogs with trifluoromethyl groups show 10-fold higher antimicrobial activity than chloro derivatives, suggesting electronegativity plays a key role .
Q. What analytical challenges arise in quantifying this compound in complex matrices?
Q. How does the compound’s stability vary under different storage conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
